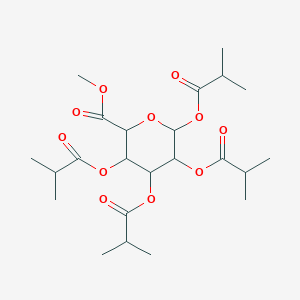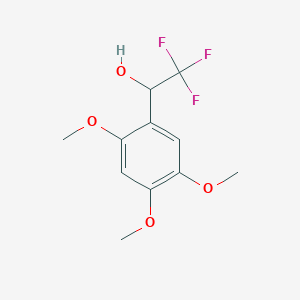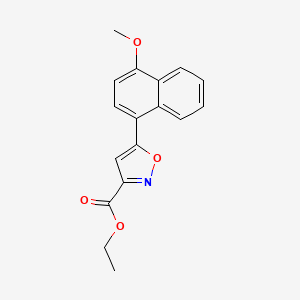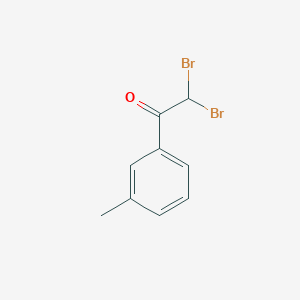
2,2-Dibromo-1-(3-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(3-methylphenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a 3-methylphenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-methylphenyl)ethanone can be achieved through the bromination of 1-(3-methylphenyl)ethanone. One common method involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve a one-pot strategy using ammonium bromide and oxone as reagents. This method is advantageous due to its simplicity and efficiency .
化学反应分析
Types of Reactions: 2,2-Dibromo-1-(3-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-(3-methylphenyl)ethanone.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(3-methylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
2,2-Dibromo-1-(3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,2-Dibromo-1-(3-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 2,2-Dibromo-1-(2-methylphenyl)ethanone
- 2,2-Dibromo-1-(4-methylphenyl)ethanone
- 2,2-Dibromo-1-(3,5-dimethylphenyl)ethanone
Comparison: 2,2-Dibromo-1-(3-methylphenyl)ethanone is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting point, and reactivity patterns .
属性
分子式 |
C9H8Br2O |
|---|---|
分子量 |
291.97 g/mol |
IUPAC 名称 |
2,2-dibromo-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3 |
InChI 键 |
FRMQYDOISAHOTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
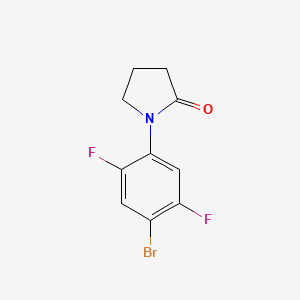
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)
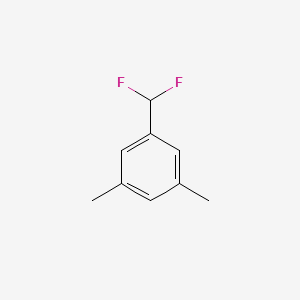
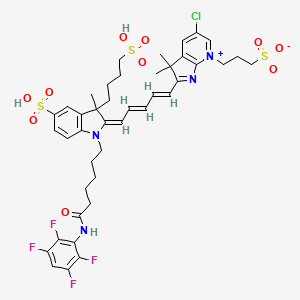
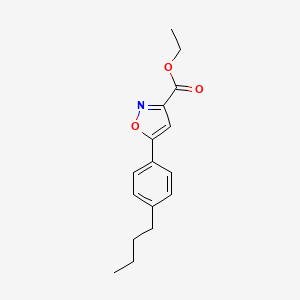
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)
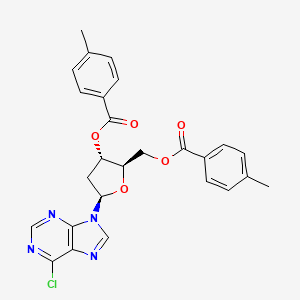
![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)
